molecular formula C3H7NO B3284079 Oxetan-2-amine CAS No. 778545-42-9

Oxetan-2-amine

Cat. No.: B3284079
CAS No.: 778545-42-9
M. Wt: 73.09 g/mol
InChI Key: WGFGYCPJLDTZAU-UHFFFAOYSA-N
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Description

Oxetan-2-amine is a chemical compound characterized by a four-membered ring structure containing an oxygen atom and an amine group attached to the second carbon atom This compound is part of the oxetane family, which is known for its unique ring strain and reactivity

Scientific Research Applications

Oxetan-2-amine has a wide range of scientific research applications:

Safety and Hazards

Oxetan-2-amine is considered a hazardous substance. It is advised to keep it in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It is also recommended to wear protective clothing, eye protection, and face protection when handling this substance .

Future Directions

Research on Oxetan-2-amine and related compounds is ongoing. For instance, a new catalytic protocol for the expedient synthesis of oxazolines from oxetanes has been developed . This could open up new possibilities for the use of this compound in various applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Oxetan-2-amine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form oxetan-2-one derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxetane derivatives, such as oxetan-2-one, oxetan-2-ol, and substituted oxetanes, which have applications in pharmaceuticals and organic synthesis .

Mechanism of Action

The mechanism of action of oxetan-2-amine involves its ability to undergo ring-opening reactions due to the ring strain in the four-membered oxetane ring. This ring strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The amine group can form hydrogen bonds and participate in nucleophilic attacks, further enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

    Oxetan-3-amine: Similar to oxetan-2-amine but with the amine group attached to the third carbon atom.

    Azetidine: A four-membered ring containing a nitrogen atom, differing from oxetane by the presence of a nitrogen atom instead of oxygen.

    Tetrahydrofuran: A five-membered ring containing an oxygen atom, with less ring strain compared to oxetane.

Uniqueness

This compound is unique due to its high ring strain, which imparts significant reactivity compared to other similar compounds. This reactivity makes it a valuable intermediate in organic synthesis and drug discovery .

Properties

IUPAC Name

oxetan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c4-3-1-2-5-3/h3H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFGYCPJLDTZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

73.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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